3-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}1benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that features a unique combination of functional groups, including a brominated phenyl ring, a methoxy group, an oxazole ring, and a benzofuro-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}1benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
- Bromination : Introduction of a bromine atom to the phenyl ring.
- Methoxylation : Addition of a methoxy group to the brominated phenyl ring.
- Oxazole Formation : Cyclization to form the oxazole ring.
- Benzofuro-Pyrimidinone Core Construction : Formation of the benzofuro-pyrimidinone core through a series of condensation and cyclization reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}1benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
- Oxidation : The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
- Reduction : Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
- Substitution : The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
- Substitution : Reagents like sodium methoxide (NaOMe) or Grignard reagents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
3-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}1benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Potential applications in the study of biological pathways and interactions due to its unique structure.
- Medicine : Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
- Industry : Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}1benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds:
- 3-Bromo-2-methoxy-5-methylphenylboronic acid : Shares the brominated phenyl and methoxy groups but lacks the oxazole and benzofuro-pyrimidinone core.
- Pyridinylimidazole-type compounds : Similar in having heterocyclic rings but differ in the specific structure and functional groups.
Uniqueness: The uniqueness of 3-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}1benzofuro[3,2-d]pyrimidin-4(3H)-one lies in its combination of functional groups and the specific arrangement of its molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16BrN3O4 |
---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
3-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H16BrN3O4/c1-12-16(25-21(29-12)15-9-13(23)7-8-17(15)28-2)10-26-11-24-19-14-5-3-4-6-18(14)30-20(19)22(26)27/h3-9,11H,10H2,1-2H3 |
InChI Key |
ZFAPUXWMBASIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CN3C=NC4=C(C3=O)OC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.